1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
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Overview
Description
- The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the Pyridazin-3-yloxy-pyrrolidinyl Moiety:
- This step involves the formation of a pyrrolidine ring, followed by the introduction of the pyridazin-3-yloxy group through an etherification reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Imidazolidinone Core:
- Starting with a suitable diamine and a carbonyl compound, the imidazolidinone ring is formed through a cyclization reaction under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- 1-(2-Bromophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one may confer unique electronic properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Fluorine atoms can significantly alter the compound’s reactivity compared to chlorine or bromine analogs, potentially enhancing its stability or bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFNGNUVWFKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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